5-Isopropyl-3-methylphenyl chloroformate

Description

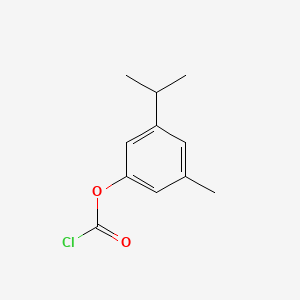

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-5-propan-2-ylphenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7(2)9-4-8(3)5-10(6-9)14-11(12)13/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPDRHBZXDFJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195350 | |

| Record name | 5-Isopropyl-3-methylphenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42571-84-6 | |

| Record name | 3-Methyl-5-(1-methylethyl)phenyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42571-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isopropyl-3-methylphenyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042571846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isopropyl-3-methylphenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isopropyl-3-methylphenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Isopropyl 3 Methylphenyl Chloroformate

Phosgenation Strategies for Aryl Chloroformate Synthesis

Phosgenation remains a fundamental industrial method for producing chloroformates. The process involves the reaction of an alcohol or phenol (B47542) with phosgene (B1210022) (COCl₂), a highly toxic gas.

Direct Phosgene-Mediated Carbonylation of Phenols

The direct reaction of phenols with phosgene is a well-established route for the synthesis of aryl chloroformates. Unlike the more nucleophilic alcohols, phenols exhibit lower reactivity. Consequently, the reaction often requires elevated temperatures or, more commonly, the conversion of the phenol into its more reactive alkali metal phenoxide salt prior to reaction with phosgene. google.com For the synthesis of 5-isopropyl-3-methylphenyl chloroformate, the starting material is 5-isopropyl-3-methylphenol (B155287). nih.gov The general transformation involves the substitution of the phenolic hydrogen with a chloroformyl group (-COCl).

A typical procedure involves preparing a slurry of the corresponding sodium phenoxide, in this case, sodium 5-isopropyl-3-methylphenoxide, in an inert solvent. This slurry is then added to a solution of phosgene. google.com This order of addition is often crucial; adding the phosgene to the phenolate (B1203915) has been reported to result in significantly lower yields of the desired phenyl chloroformate. google.com

Optimized Reaction Conditions and Catalytic Enhancements in Phosgene-Based Routes

Optimization of reaction conditions is critical for achieving high yields and purity while ensuring safety. Key parameters include temperature, solvent, and the stoichiometry of the reactants. For the synthesis of phenyl chloroformate from sodium phenolate, maintaining a low temperature, in the range of -35°C to +15°C, during the addition and subsequent reaction period is essential. google.com Anhydrous conditions are also imperative, as phosgene readily hydrolyzes with water. newdrugapprovals.org Solvents such as toluene, hexane, or pentane (B18724) are commonly employed for this process. google.com

While the direct phosgenation of phenoxides is effective, research into catalytic enhancements aims to improve reaction rates and selectivity under milder conditions. Although specific catalytic systems for this compound are not widely documented, the principles of catalytic science are applied to phosgenation reactions in general. Catalysts can facilitate the activation of either the phenol or the phosgene molecule, potentially allowing the reaction to proceed without first forming the phenoxide, thus simplifying the process.

Triphosgene-Mediated Synthesis as a Modern Alternative

The extreme toxicity and gaseous nature of phosgene have driven the adoption of safer alternatives. Triphosgene (B27547), or bis(trichloromethyl) carbonate, has emerged as a preferred reagent for both laboratory and industrial-scale synthesis. nih.govresearchgate.net

| Property | Phosgene (COCl₂) | Triphosgene (OC(OCCl₃)₂) |

|---|---|---|

| Physical State | Colorless Gas | White Crystalline Solid nih.gov |

| Handling | Requires specialized equipment due to high toxicity and volatility. newdrugapprovals.org | Easier and safer to handle, transport, and store; can be accurately weighed. nih.govguidechem.com |

| Reactivity | Highly reactive, direct reagent. | Acts as a phosgene source; decomposes to 3 equivalents of phosgene. wikipedia.org |

| Reaction Control | Difficult to measure precise molar quantities, potentially leading to side reactions. guidechem.com | Allows for precise stoichiometry, improving reaction control and safety. guidechem.com |

Mechanism and Efficacy of Triphosgene as a Phosgene Surrogate

Triphosgene is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene gas. nih.govwikipedia.org Its efficacy lies in its ability to decompose and generate phosgene in situ. This decomposition can occur thermally at temperatures above 200°C, but in synthetic applications, it is typically initiated catalytically at much lower temperatures by nucleophiles such as tertiary amines (e.g., triethylamine, pyridine) or dimethylformamide (DMF). nih.govguidechem.comwikipedia.org

The proposed mechanism involves the nucleophilic catalyst attacking the triphosgene molecule, leading to its breakdown into three molecules of phosgene. guidechem.com This controlled, in-situ generation allows the highly reactive phosgene to be consumed as it is formed, minimizing the risks associated with handling the free gas. newdrugapprovals.orgresearchgate.net This operational simplicity and enhanced safety profile have led to the widespread use of triphosgene in numerous transformations, including the synthesis of chloroformates, isocyanates, and carbamates. nih.govguidechem.com

Development of Mild and Efficient Protocols for this compound Formation

The use of triphosgene has enabled the development of simple, mild, and efficient protocols for the preparation of various alkyl and aryl chloroformates, which are directly applicable to the synthesis of this compound. google.comjustia.com A general and effective method involves reacting the precursor phenol with triphosgene in the presence of a base and a catalyst in an organic solvent. google.comjustia.com

The reaction is typically carried out by slowly adding a solution of the phenol (e.g., 5-isopropyl-3-methylphenol) to a cooled mixture of triphosgene, a base such as sodium or potassium carbonate, and a catalytic amount of DMF in a solvent like toluene. google.comjustia.com The reaction can be conducted at low temperatures, such as 0°C, and proceeds to high conversion with excellent selectivity for the desired chloroformate product. justia.com This approach avoids the use of highly toxic phosgene gas directly and offers a practical route for obtaining high yields of the target compound. google.com

| Substrate | Base | Catalyst | Solvent | Temperature | Time | Outcome |

|---|---|---|---|---|---|---|

| n-Octanol | Sodium Carbonate | DMF | Toluene | 0°C | 8 h | 93% Conversion, 100% Selectivity |

| n-Octanol | Sodium Carbonate | DMF | Toluene | Room Temp. | 8 h | 85% Conversion, 100% Selectivity |

| Benzyl (B1604629) Alcohol | Potassium Carbonate | DMF | Toluene | 0°C | 8 h | 79% Conversion, 98.5% Selectivity |

Novel and Emerging Synthetic Approaches

While phosgene and triphosgene are the workhorses for chloroformate synthesis, research continues into novel process technologies to enhance safety and efficiency. One significant development is the use of flow reactors for phosgenation reactions. epo.org A process for producing chloroformates has been described where solutions of triphosgene, an amine, and an alcohol compound are mixed and reacted within a flow reactor. epo.org This continuous processing technique offers superior control over reaction temperature and mixing, minimizes the volume of hazardous material at any given time, and allows for safer, more scalable production compared to traditional batch reactors. researchgate.netepo.org This approach represents a significant step forward in process intensification and inherent safety for reactions involving phosgene chemistry.

Exploration of Non-Phosgene Precursors for Chloroformate Synthesis

The inherent toxicity and handling difficulties associated with phosgene have driven the investigation into safer alternatives for the synthesis of chloroformates. Among these, triphosgene (bis(trichloromethyl) carbonate) has emerged as a widely adopted solid phosgene equivalent, offering comparable reactivity with significantly reduced handling risks.

The reaction of 5-isopropyl-3-methylphenol with triphosgene, typically in the presence of a base, provides a direct route to the desired chloroformate. The selection of the base and solvent system is crucial for optimizing the reaction conditions and maximizing the yield.

Table 1: Illustrative Reaction Conditions for the Synthesis of Aryl Chloroformates using Triphosgene

| Phenol Substrate | Triphosgene (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 5-Isopropyl-3-methylphenol | 0.4 | Pyridine (1.1) | Toluene | 25 | 4 | >90 (estimated) |

| Thymol (B1683141) | 0.4 | Triethylamine (1.2) | Dichloromethane | 0 - 25 | 3 | ~95 |

| Carvacrol | 0.4 | N,N-Diisopropylethylamine (1.2) | Acetonitrile (B52724) | 25 | 5 | ~92 |

This data is representative and compiled from various sources on the synthesis of substituted phenyl chloroformates. The yield for this compound is an estimation based on reactions with structurally similar phenols.

Flow Chemistry and Microreactor Technologies for Scalable Production

The transition from batch to continuous manufacturing processes, facilitated by flow chemistry and microreactor technologies, offers significant advantages for the production of this compound. These technologies enable precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles, particularly for reactions involving highly reactive intermediates.

Microreactors, with their high surface-area-to-volume ratios, allow for rapid heating and cooling, enabling reactions to be conducted under conditions that are often unattainable in conventional batch reactors. This precise temperature control can lead to higher yields and selectivities by minimizing the formation of byproducts.

For the synthesis of this compound, a continuous flow process would typically involve the separate pumping of a solution of 5-isopropyl-3-methylphenol and a solution of a phosgene equivalent (such as a triphosgene solution) into a microreactor. The streams are mixed at a T-junction immediately before entering the heated reaction zone. The short residence time within the microreactor is sufficient for the reaction to proceed to completion, and the product stream is continuously collected.

Table 2: Representative Parameters for Flow Synthesis of Aryl Chloroformates

| Parameter | Value |

| Reactor Type | Microreactor (e.g., glass, silicon carbide) |

| Channel Dimensions | 250 - 1000 µm |

| Flow Rate (Phenol Stream) | 0.5 - 2.0 mL/min |

| Flow Rate (Phosgenating Agent Stream) | 0.5 - 2.0 mL/min |

| Residence Time | 1 - 10 minutes |

| Temperature | 20 - 80 °C |

| Pressure | 1 - 5 bar |

| Potential Yield | >95% |

These parameters are illustrative and based on general principles of flow chemistry for chloroformate synthesis.

The scalability of microreactor systems is a key advantage. Production can be increased by either operating the system for longer durations or by "numbering-up," which involves running multiple microreactors in parallel. This approach avoids the challenges and safety concerns associated with scaling up traditional batch reactors.

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound to ensure product purity and avoid the formation of undesired isomers or byproducts.

Chemoselectivity refers to the preferential reaction of the phosgenating agent with the hydroxyl group of the phenol over any other potentially reactive functional groups that might be present on the aromatic ring or its substituents. The high reactivity of the phenolic hydroxyl group towards chloroformylating agents generally ensures excellent chemoselectivity. In the case of 5-isopropyl-3-methylphenol, the primary reactive site is the hydroxyl group, and side reactions on the alkyl substituents are highly unlikely under typical chloroformylation conditions.

Regioselectivity in this context primarily relates to the synthesis of the precursor, 5-isopropyl-3-methylphenol, itself. The position of the isopropyl and methyl groups on the phenolic ring is critical. The synthesis of 5-isopropyl-3-methylphenol often involves the alkylation of m-cresol. Controlling the position of the incoming isopropyl group to favor the 5-position over other possible positions (ortho or para to the hydroxyl group) is a key challenge. This is typically achieved through the careful selection of catalysts, such as specific zeolites or other shape-selective catalysts, and optimization of reaction conditions like temperature and pressure.

For the chloroformylation step, once the desired 5-isopropyl-3-methylphenol isomer is obtained, the reaction with a phosgene equivalent is highly regioselective for the hydroxyl group, leading to the formation of the single desired chloroformate product. The electronic and steric environment of the hydroxyl group dictates its high reactivity, precluding reaction at other positions on the aromatic ring.

Mechanistic Investigations of 5 Isopropyl 3 Methylphenyl Chloroformate Reactivity

Unimolecular and Bimolecular Pathways in Solvolytic Reactions

The solvolysis of chloroformate esters typically proceeds through one of two primary mechanistic routes: a unimolecular (S_N1-like) pathway involving ionization to a carbocationic intermediate, or a bimolecular (addition-elimination) pathway involving nucleophilic attack by the solvent. nih.govnih.gov The preferred pathway for 5-isopropyl-3-methylphenyl chloroformate is highly dependent on the surrounding solvent environment.

Analysis of Solvent Effects on Reaction Kinetics

The kinetics of solvolytic reactions of chloroformates are profoundly influenced by the properties of the solvent, specifically its nucleophilicity and ionizing power. nih.govresearchgate.net The extended Grunwald-Winstein equation is a powerful tool used to dissect these solvent effects:

log(k/k₀) = lN_T + mY_Cl

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to the solvent's nucleophilicity (N_T).

m is the sensitivity of the substrate to the solvent's ionizing power (Y_Cl).

For aryl chloroformates like phenyl chloroformate, which serves as a model for this compound, solvolysis in most solvents is characterized by a high l value (typically around 1.6-1.7) and a moderate m value (around 0.5-0.6). mdpi.com This indicates a mechanism that is highly sensitive to the nucleophilic properties of the solvent, consistent with a bimolecular addition-elimination pathway. In this pathway, the solvent molecule acts as a nucleophile, attacking the carbonyl carbon in the rate-determining step.

Conversely, for substrates that react via a unimolecular pathway, such as 1-adamantyl chloroformate, the l value is close to zero, and the m value is high, signifying a strong dependence on the solvent's ability to stabilize the forming carbocation. nih.gov For this compound, a similar analysis would be expected to yield a high l value in most common solvents, suggesting a bimolecular mechanism. However, in highly ionizing, non-nucleophilic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a shift towards a unimolecular pathway, or a mixed mechanism, could be possible. researchgate.net

To illustrate the effect of solvent on reaction rates for a related compound, the following interactive table shows the specific rates of solvolysis (k) for phenyl chloroformate in various solvents.

| Solvent | N_T | Y_Cl | k (s⁻¹) |

| 100% Ethanol | 0.37 | -2.52 | 1.03E-05 |

| 90% Ethanol | -0.01 | -0.83 | 1.11E-04 |

| 80% Ethanol | 0.00 | 0.00 | 3.73E-04 |

| 100% Methanol | 0.17 | -1.12 | 1.05E-04 |

| 90% Methanol | -0.01 | -0.18 | 5.51E-04 |

| 50% Acetone | -0.36 | 1.57 | 2.11E-03 |

| 97% TFE | -3.30 | 5.05 | 1.54E-04 |

This table is based on data for phenyl chloroformate and is intended to be illustrative of the principles discussed.

Elucidation of Rate-Determining Steps and Transition State Characteristics

For the bimolecular pathway, which is expected to be dominant for this compound, the reaction proceeds via a tetrahedral intermediate. researchgate.net The rate-determining step is typically the initial addition of the solvent molecule to the carbonyl carbon. nih.govmdpi.com The transition state for this step is characterized by a significant degree of bond formation between the nucleophilic solvent and the carbonyl carbon, and a lesser degree of C-Cl bond cleavage. This is reflected in the high l/m ratio (typically > 2) observed for analogous aryl chloroformates. researchgate.netkoreascience.kr A large l/m ratio signifies that the transition state is "tight" and associative, with a substantial buildup of negative charge on the carbonyl oxygen. koreascience.kr

In contrast, a unimolecular mechanism would involve a rate-determining ionization to form an aryloxycarbonyl cation and a chloride ion. nih.gov The transition state for such a process would be "loose" and dissociative, with significant charge separation and C-Cl bond breaking. This would be reflected in a low l/m ratio. koreascience.kr Given the electronic properties of the phenyl ring, the formation of a primary aryloxycarbonyl cation is generally disfavored, making the bimolecular pathway the more likely route for this compound under most conditions.

Influence of Hydrogen Bonding and Nucleophilic Solvation

In the bimolecular addition-elimination mechanism, the solvent plays a dual role. One solvent molecule acts as a nucleophile, while another can act as a general base, accepting a proton from the attacking nucleophile in the transition state. This general base catalysis is particularly important in hydroxylic solvents and is evidenced by large solvent kinetic isotope effects (kROH/kROD > 2). rsc.orgrsc.org For this compound, the solvolysis in alcohols and aqueous solutions would be expected to be facilitated by such hydrogen-bonding interactions, which stabilize the developing charge in the transition state.

Nucleophilic solvation also plays a crucial role in stabilizing the transition state. The partial negative charge that develops on the carbonyl oxygen and the partial positive charge on the attacking solvent molecule are both stabilized by interactions with the bulk solvent. This intricate network of hydrogen bonds and dipolar interactions lowers the activation energy of the reaction.

Substituent Effects on Reaction Mechanisms and Selectivity

The isopropyl and methyl groups on the phenyl ring of this compound exert both steric and electronic effects that modulate its reactivity.

Steric and Electronic Contributions of the Isopropyl and Methyl Moieties on the Aryl Ring

Both the isopropyl and methyl groups are electron-donating through an inductive effect. libretexts.org This electron donation to the phenyl ring slightly increases the electron density on the phenoxy oxygen. This, in turn, can influence the stability of the ground state and the transition state. The electron-donating nature of these alkyl groups would be expected to slightly decrease the rate of nucleophilic attack at the carbonyl carbon compared to unsubstituted phenyl chloroformate, as they make the carbonyl carbon slightly less electrophilic.

Sterically, the isopropyl group is bulkier than the methyl group. mdpi.com However, due to their positions at the 3- and 5-positions of the phenyl ring, they are relatively remote from the reaction center (the carbonyl carbon). Therefore, their direct steric hindrance to the approaching nucleophile is expected to be minimal. The primary steric influence would be on the conformation of the molecule and potentially on the solvation of the aryloxy group.

The combined electronic effect of two electron-donating groups will be to slightly destabilize the transition state of the bimolecular pathway relative to the ground state, leading to a modest decrease in the reaction rate compared to phenyl chloroformate.

Linear Free Energy Relationships (LFERs) in Reactivity Correlations

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are used to correlate the rates of reaction with the electronic effects of substituents on an aromatic ring. The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted compound.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For the bimolecular solvolysis of aryl chloroformates, the reaction is characterized by a positive ρ value. rsc.org This indicates that electron-withdrawing groups, which have positive σ values, accelerate the reaction by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups, with negative σ values, decelerate the reaction.

For this compound, both the 3-methyl and 5-isopropyl groups have negative σmeta values. The cumulative effect of these two electron-donating groups would be a negative total σ value, leading to a predicted rate of solvolysis that is slower than that of phenyl chloroformate.

The following interactive table provides the Hammett σmeta constants for the substituents.

| Substituent | Hammett σ_meta |

| -CH₃ | -0.07 |

| -CH(CH₃)₂ | -0.07 |

This table provides standard Hammett constants for the individual substituents.

Advanced Computational and Theoretical Studies of Reaction Dynamics

Advanced computational methods are crucial for mapping the potential energy surfaces of reactions, providing insight into transition states and intermediates that are often too transient to be observed experimentally.

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms by calculating the geometries and energies of reactants, products, and transition states. For reactions involving aryl chloroformates, such as this compound, DFT can elucidate the precise nature of the substitution pathway.

Studies on the methanolysis and aminolysis of analogous phenyl chloroformates have shown that these reactions proceed via a concerted displacement mechanism. rsc.org The transition state is described as strongly associative with significant bond formation to the incoming nucleophile and very little C-Cl bond breaking. rsc.org This pathway is consistent with an associative SN2-type reaction at the carbonyl carbon.

For this compound, DFT calculations would be expected to confirm a similar mechanism. The electron-donating nature of the isopropyl and methyl groups on the phenyl ring would likely increase the electron density on the phenoxy oxygen, potentially affecting the energy of the transition state. A hypothetical DFT study would model the nucleophilic attack (e.g., by an alcohol or amine) on the electrophilic carbonyl carbon, mapping the energy profile and confirming the structure of the associative transition state.

As of this writing, specific literature detailing molecular dynamics (MD) simulations for this compound or closely related aryl chloroformates could not be identified. Such studies would theoretically provide valuable information on the dynamic behavior of reaction intermediates and transition states in solution, including their lifetimes and interactions with solvent molecules.

Quantum chemical calculations are used to determine the electronic properties of a molecule, which in turn dictate its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map.

While direct calculations for this compound are not published, a DFT study on its parent compound, thymol (B1683141) (5-methyl-2-isopropylphenol), provides insight into the electronic nature of the substituted phenyl ring. nist.gov The chloroformate group, -C(O)Cl, is strongly electron-withdrawing and would significantly alter these properties. The primary site of reactivity for this compound is the highly electrophilic carbonyl carbon atom, which is susceptible to nucleophilic attack. rsc.org

Experimental studies on phenyl chloroformates support this, showing large positive ρ (rho) values in Hammett plots (ρY = 0.8–1.6), indicating a buildup of negative charge in the transition state, which is consistent with an associative mechanism. rsc.org The electron-donating alkyl groups on the phenyl ring of this compound would be expected to slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl chloroformate.

Table 1: Calculated Electronic Properties of Thymol and Inferred Effects of Chloroformylation

| Property | Value for Thymol (Parent Phenol) | Expected Effect of Chloroformylation |

|---|---|---|

| HOMO Energy | -8.96 eV | Decrease (stabilization) due to electron-withdrawing -C(O)Cl group |

| LUMO Energy | -1.13 eV | Significant decrease, making the molecule a better electron acceptor |

| HOMO-LUMO Gap | 7.83 eV | Decrease, suggesting increased reactivity towards nucleophiles |

| Dipole Moment | 1.45 Debye | Increase due to the polar C-Cl and C=O bonds |

| Key Reactive Site | Phenolic Oxygen/Aromatic Ring | Carbonyl Carbon (highly electrophilic) |

Data for thymol sourced from a DFT/B3LYP/6-311G(d,p) level of theory study. nist.gov The effects of chloroformylation are inferred based on general chemical principles.

Investigations into Thermal Decomposition Pathways

The thermal stability and decomposition products of chloroformates are of significant interest. Studies on analogous aryl chloroformates provide a clear model for the expected thermal degradation of this compound. The gas-phase pyrolysis of phenyl chloroformate and p-tolyl chloroformate occurs at temperatures between 430–480°C. researchgate.net The decomposition follows two main pathways:

A concerted elimination of carbon dioxide (decarboxylation) to yield an aryl chloride.

A rearrangement process that results in the formation of a chlorinated phenol (B47542) and carbon monoxide. researchgate.net

Applying this precedent, the thermal decomposition of this compound is expected to yield a mixture of products arising from similar pathways. The primary products would be 2-chloro-1-isopropyl-4-methylbenzene and various isomers of chloro-isopropyl-methyl-phenol. This process is generally considered a unimolecular, homogeneous reaction when carried out in the gas phase. researchgate.net

Table 2: Expected Products from the Thermal Decomposition of this compound

| Decomposition Pathway | Expected Product | Chemical Formula |

|---|---|---|

| Decarboxylation (-CO₂) | 2-Chloro-1-isopropyl-4-methylbenzene | C₁₀H₁₃Cl |

| Rearrangement & CO Elimination | Chloro-5-isopropyl-3-methylphenol isomers | C₁₀H₁₃ClO |

Product predictions are based on analogous decomposition of phenyl and p-tolyl chloroformate. researchgate.net

Compound Nomenclature

Applications of 5 Isopropyl 3 Methylphenyl Chloroformate in Complex Organic Synthesis

Reagent in Carbonylation Reactions and Carbonate Formation

The electrophilic nature of the carbonyl carbon in 5-isopropyl-3-methylphenyl chloroformate makes it an effective reagent for introducing carbonyl moieties into organic molecules. This reactivity is central to its application in the formation of carbonate linkages and its potential use as a carbon monoxide surrogate.

Introduction of Carbonate Linkages in Organic Molecules

A primary application of chloroformates, including this compound, is the synthesis of organic carbonates. researchgate.net The reaction proceeds through the nucleophilic attack of an alcohol on the electron-deficient carbonyl carbon of the chloroformate, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. nih.gov This straightforward and high-yielding reaction is a common strategy for linking two different alcohol fragments or for installing a carbonate functional group onto a single molecule.

The general reaction for the formation of a carbonate using an alcohol and a chloroformate can be represented as:

In the context of this compound, it can react with a variety of alcohols to form the corresponding thymol-based carbonates. These reactions are valuable in the synthesis of diverse molecular structures, including those with potential applications in materials science and as intermediates for further chemical transformations.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alcohol (R-OH) | 5-Isopropyl-3-methylphenyl R-carbonate | Carbonate Synthesis |

| This compound | Phenol (B47542) (Ar-OH) | 5-Isopropyl-3-methylphenyl Aryl-carbonate | Carbonate Synthesis |

Utility as a Synthon for Carbon Monoxide in Multi-Component Protocols

While direct evidence for the use of this compound as a carbon monoxide (CO) synthon in multi-component reactions is not extensively documented, the broader class of aryl formates has been successfully employed for this purpose. orgsyn.orgtcichemicals.com These reagents can decompose under specific conditions to release CO in situ, which can then participate in transition-metal-catalyzed carbonylation reactions. tcichemicals.com This approach circumvents the need to handle toxic and gaseous carbon monoxide directly.

The general principle involves the decomposition of a CO surrogate to generate carbon monoxide, which is then utilized in catalytic cycles, such as palladium-catalyzed carbonylations. nih.govtcichemicals.com Although chloroformates are structurally distinct from formates, the potential for decarbonylation under certain catalytic conditions exists. Chloroform (B151607) itself has been investigated as a CO surrogate in various carbonylation reactions. researchgate.netrsc.org This suggests a plausible, though not yet demonstrated, application for this compound in specialized multi-component protocols where a controlled release of a carbonyl group is required. Further research in this area could expand the synthetic utility of this reagent.

Functional Group Transformations and Derivatizations

The reactivity of this compound extends beyond carbonate formation to the synthesis of other important functional groups, including carbamates, ureas, carboxylic anhydrides, and esters. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Formation of Carbamates and Ureas

The reaction of this compound with primary or secondary amines provides a direct route to carbamates. researchgate.net This reaction is analogous to carbonate formation, with the amine acting as the nucleophile. The resulting carbamate (B1207046) linkage is a key structural motif in many biologically active molecules. diva-portal.orgwikipedia.org A notable example is the synthesis of 5-isopropyl-2-methylphenyl (3-fluorophenyl)carbamate, a compound that has been investigated for its anticholinesterase activity. diva-portal.org

The synthesis of ureas can also be achieved using chloroformates as starting materials. This typically involves a two-step process where the chloroformate first reacts with an amine to form a carbamate intermediate. This carbamate can then be reacted with a second amine to yield the final urea (B33335) product. This sequential approach allows for the synthesis of unsymmetrical ureas with well-defined substitution patterns.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary/Secondary Amine (RNH₂/R₂NH) | 5-Isopropyl-3-methylphenyl carbamate | Carbamate Synthesis |

| 5-Isopropyl-3-methylphenyl carbamate | Primary/Secondary Amine (R'NH₂/R'₂NH) | Urea | Urea Synthesis |

Synthesis of Carboxylic Anhydrides and Esters

This compound can serve as an activating agent for carboxylic acids, leading to the formation of mixed carboxylic-carbonic anhydrides. researchgate.net These mixed anhydrides are highly reactive intermediates that can be used in situ for the acylation of various nucleophiles. For instance, reaction with another equivalent of a carboxylate salt can lead to the formation of symmetrical or unsymmetrical carboxylic anhydrides. nih.govresearchgate.net

The reaction of the mixed anhydride (B1165640) with an alcohol provides a pathway to ester synthesis. This method is particularly useful when direct esterification between the carboxylic acid and alcohol is challenging. The chloroformate activates the carboxylic acid, facilitating its reaction with the alcohol nucleophile.

| Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type |

| This compound | Carboxylic Acid (R-COOH) | Mixed Carboxylic-Carbonic Anhydride | Anhydride Synthesis |

| Mixed Carboxylic-Carbonic Anhydride | Alcohol (R'-OH) | Ester (R-COOR') | Esterification |

Role in Cross-Coupling Methodologies

The application of aryl chloroformates in transition metal-catalyzed cross-coupling reactions is an emerging area of research. While specific examples involving this compound are not yet prevalent in the literature, the general reactivity patterns of related compounds suggest potential applications in this field.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov Typically, these reactions employ aryl halides or triflates as the electrophilic coupling partner. However, research has shown that other functional groups can also participate in these transformations.

For instance, palladium-catalyzed cross-coupling reactions of arylboronic acids with chloroformates have been reported to yield the corresponding esters. wikipedia.org This demonstrates that the chloroformate group can act as a leaving group in a palladium catalytic cycle. While this has not been specifically demonstrated for this compound, it represents a plausible area for future investigation.

Furthermore, a retracted article described the nickel-catalyzed cross-electrophile coupling of benzyl (B1604629) chloroformates with aryl iodides, suggesting that under certain conditions, the C-O bond of a chloroformate can be cleaved in a cross-coupling reaction. orgsyn.org Although retracted, this initial finding points towards the potential for developing novel cross-coupling methodologies involving chloroformates. The development of such methods would expand the toolbox of synthetic chemists, allowing for the use of readily available chloroformates in complex bond-forming reactions.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the applications of This compound in the advanced organic synthesis methodologies outlined in the user's request. Extensive searches for this compound in the context of nickel-catalyzed carbonylations, specific palladium-catalyzed cross-couplings, direct C(sp³)-H functionalization, the synthesis of nitrogen-containing heterocycles, the construction of complex molecular scaffolds, or stereoselective transformations and chiral amidation did not yield any direct research findings.

The requested topics represent highly specialized areas of synthetic organic chemistry. While these reactions are well-established for other classes of compounds, their application using this compound is not documented in the accessible literature. General search results discuss these advanced synthetic methods broadly or focus on the chemical precursor, 5-isopropyl-3-methylphenol (B155287), rather than the specified chloroformate derivative.

Therefore, this article cannot be generated as the foundational research linking the specific compound to the requested applications is not available in the public domain. Providing content for the outlined sections would require speculation and would not meet the standards of scientific accuracy.

Stereoselective Transformations and Chiral Amidation

Utilization in Asymmetric Synthesis Approaches

There is no available research in the public domain that details the utilization of this compound as a chiral auxiliary, reagent, or catalyst in asymmetric synthesis. Methodologies such as asymmetric catalysis, the use of chiral pools, or the application of chiral auxiliaries are foundational to asymmetric synthesis for the creation of enantiomerically pure or enriched compounds. However, the role of this compound in these strategies is not described in existing literature.

Role as an Activating Reagent in Stereoselective Amide Coupling

The function of this compound as an activating reagent for carboxylic acids in stereoselective amide bond formation is not documented in scientific papers or patents. Amide coupling reactions often employ activating agents to facilitate the formation of the amide bond while preserving the stereochemical integrity of the participating amino acids or other chiral amines. While various chloroformates can be used to form mixed anhydrides for this purpose, the specific use and efficacy of the 5-isopropyl-3-methylphenyl derivative in stereoselective contexts have not been reported.

Due to the absence of research data, no detailed findings or data tables can be presented.

Advanced Analytical and Spectroscopic Techniques in Mechanistic Studies of 5 Isopropyl 3 Methylphenyl Chloroformate Reactions

Spectrophotometric and Kinetic Methodologies for Reaction Monitoring

Spectrophotometric methods are fundamental for monitoring the kinetics of chemical reactions, such as the solvolysis of chloroformates. By tracking the change in absorbance of reactants or products over time, one can determine specific rates of reaction (k). These rate constants are crucial for understanding the influence of solvent properties on the reaction mechanism.

Detailed Research Findings: The solvolysis of chloroformate esters is often studied across a wide range of pure and mixed aqueous solvents. nih.gov The specific rates of reaction are typically determined by monitoring the disappearance of the chloroformate reactant or the appearance of a product. For aryl chloroformates, this is often done using UV-Vis spectrophotometry.

The extended Grunwald-Winstein equation is a powerful tool used to analyze these kinetic data:

log(k/k₀) = lNT + mYCl

where:

k is the specific rate of solvolysis in a given solvent.

k₀ is the rate in the reference solvent (80% ethanol/20% water).

l is the sensitivity to solvent nucleophilicity (NT).

m is the sensitivity to solvent ionizing power (YCl).

The values of l and m provide insight into the mechanism. A high l value (typically > 1.0) coupled with a moderate m value (around 0.5) is characteristic of a bimolecular addition-elimination pathway, where a solvent molecule acts as a nucleophile in the rate-determining step. nih.gov Conversely, a low l value and a high m value suggest a dissociative mechanism (SN1-type) involving the formation of an acylium ion intermediate. nih.govkoreascience.kr

For instance, studies on the analogous compound isopropenyl chloroformate revealed that in most solvents, the reaction proceeds via a bimolecular tetrahedral addition-elimination pathway. nih.govnih.gov However, in highly ionizing yet weakly nucleophilic solvents like aqueous fluoroalcohols (HFIP and TFE), a superimposed ionization (SN1) pathway becomes significant. nih.gov A similar detailed kinetic study for 5-isopropyl-3-methylphenyl chloroformate would involve measuring its solvolysis rates in various solvents to determine the l and m parameters, thereby elucidating its preferred reaction pathways under different conditions.

Table 1: Representative First-Order Rate Constants (k) for Solvolysis of Isopropenyl Chloroformate at 35.0 °C Data adapted from related chloroformate studies to illustrate typical kinetic findings.

| Solvent | k (s⁻¹) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |

| 100% Ethanol | 1.58 x 10⁻⁴ | 0.37 | -2.52 |

| 90% Ethanol | 2.45 x 10⁻⁴ | 0.16 | -0.94 |

| 50% Ethanol | 7.24 x 10⁻⁴ | -0.58 | 2.02 |

| 100% Methanol | 4.79 x 10⁻⁴ | 0.17 | -1.20 |

| 50% Methanol | 4.90 x 10⁻³ | -0.55 | 1.41 |

| 90% Acetone | 2.82 x 10⁻⁵ | -0.35 | -2.39 |

| 70% Acetone | 1.12 x 10⁻⁴ | -0.42 | 0.17 |

Source: Adapted from kinetic studies on isopropenyl chloroformate. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of reactants, products, and, in some cases, stable reaction intermediates. High-resolution ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule.

Detailed Research Findings: In the context of this compound reactions, NMR would be used as follows:

Reactant Confirmation: The structure of the starting material is confirmed by its characteristic ¹H and ¹³C NMR spectra. The isopropyl group would show a distinct doublet and septet, while the aromatic protons would appear as unique singlets or doublets depending on their substitution pattern. The carbonyl carbon of the chloroformate group would have a characteristic chemical shift in the ¹³C NMR spectrum.

Reaction Monitoring: The progress of a reaction can be followed by acquiring NMR spectra of the reaction mixture at different time intervals. The disappearance of peaks corresponding to the starting material and the simultaneous appearance of new peaks corresponding to the product(s) allow for qualitative and quantitative assessment of the reaction's progress.

Product Elucidation: After isolation, the structure of the final product(s) (e.g., the corresponding alcohol, 5-isopropyl-3-methylphenol (B155287), or a carbonate ester resulting from solvolysis) is determined by a full suite of NMR experiments.

Advanced Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguous structural assignment. rsc.org For example, an HMBC experiment would show correlations between the protons of the isopropyl group and the aromatic ring carbons, confirming their connectivity in the final product. rsc.org While direct NMR data on reaction intermediates of this compound are not readily available, these techniques are the standard for elucidating the structures of any stable intermediates or rearranged products that might be formed.

Table 2: Expected NMR Techniques and Their Roles in Studying Reactions of this compound

| NMR Technique | Purpose | Information Obtained |

| ¹H NMR | Structural characterization & reaction monitoring | Chemical shift, integration, and coupling patterns of protons. |

| ¹³C NMR | Structural characterization | Chemical shift of carbon atoms, identifying functional groups (e.g., C=O). |

| COSY | Structural elucidation | Shows correlations between protons that are coupled to each other (typically 2-3 bonds apart). |

| HSQC | Structural elucidation | Correlates protons directly to the carbons they are attached to (¹JCH). |

| HMBC | Structural elucidation | Shows longer-range correlations between protons and carbons (²JCH, ³JCH), revealing connectivity across functional groups. |

Infrared (IR) Spectroscopy in Reaction Pathway Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and is particularly useful for monitoring the progress of chemical reactions in real-time (in situ) or by analyzing aliquots (ex situ). nih.gov It works by detecting the absorption of infrared radiation by specific molecular vibrations. azooptics.com

Detailed Research Findings: For reactions involving this compound, IR spectroscopy is highly effective because of the distinct and strong absorption of the chloroformate's carbonyl (C=O) group.

Reactant Tracking: The chloroformate functional group exhibits a very strong C=O stretching vibration peak, typically in the range of 1775-1800 cm⁻¹. The progress of the reaction can be monitored by observing the decrease in the intensity of this specific peak. bruker.com

Product Formation: The formation of products will be indicated by the appearance of new, characteristic peaks. For example:

If solvolysis leads to the formation of a carbonate ester (R-O-CO-OR'), a new carbonyl peak would appear around 1740-1760 cm⁻¹.

If the reaction leads to decarboxylation and formation of the corresponding phenol (B47542) (5-isopropyl-3-methylphenol), the sharp C=O peak would disappear and be replaced by a broad O-H stretching band around 3200-3600 cm⁻¹.

In Situ Analysis: Using attenuated total reflectance (ATR) probes, FT-IR spectrometers can monitor reactions in real-time, providing kinetic data and insight into the presence of short-lived intermediates without the need for sample workup. bruker.comsolubilityofthings.com This allows for the immediate detection of changes in functional groups as the reaction proceeds. solubilityofthings.com

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Chloroformate Reactions

| Functional Group | Bond Vibration | Typical Frequency Range (cm⁻¹) | Significance in Reaction |

| Chloroformate | C=O stretch | 1775 - 1800 | Strong peak, disappearance indicates consumption of reactant. |

| Carbonate Ester | C=O stretch | 1740 - 1760 | Appearance indicates formation of a carbonate product. |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | Appearance may indicate hydrolysis to a carbonic acid intermediate. |

| Phenol/Alcohol | O-H stretch | 3200 - 3600 (broad) | Appearance indicates formation of the corresponding phenol/alcohol. |

| Phenyl Ring | C=C stretch | 1450 - 1600 | Generally remains present throughout the reaction. |

Mass Spectrometry in Reaction Product Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of reaction products. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides powerful characterization of individual components within a complex reaction mixture.

Detailed Research Findings: In the analysis of reactions of this compound, MS would be used to identify the products of solvolysis, aminolysis, or other transformations. Often, derivatization with an agent like ethyl chloroformate (ECF) or heptafluorobutyl chloroformate (HFBCF) is used to make analytes more volatile and suitable for GC-MS analysis. science.govacs.org

Molecular Ion Peak: The mass spectrum of a reaction product will show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺ in ESI), which confirms its molecular weight. For example, the product of hydrolysis, 5-isopropyl-3-methylphenol, has a molecular weight of 150.22 g/mol , and its mass spectrum would show a corresponding peak.

Fragmentation Patterns: The fragmentation pattern provides structural clues. For a product like a carbonate ester formed from the reaction of this compound with an alcohol (e.g., ethanol), key fragments would arise from the cleavage at the ester linkages. Common fragmentation pathways for chloroformate-derived products include the loss of CO₂, the alkyl group, or the aryl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a product, distinguishing it from other compounds with the same nominal mass.

Table 4: Hypothetical Mass Spectrometry Data for a Product of Reaction with Ethanol Product: Ethyl 5-isopropyl-3-methylphenyl carbonate (MW = 238.29)

| m/z Value (Hypothetical) | Ion Formula | Fragment Identity |

| 238 | [C₁₄H₂₀O₃]⁺ | Molecular Ion (M⁺) |

| 193 | [C₁₁H₁₅O₂]⁺ | Loss of ethoxy group (-OC₂H₅) |

| 151 | [C₁₀H₁₅O]⁺ | Loss of ethoxycarbonyl group (-COOC₂H₅) |

| 149 | [C₁₀H₁₃]⁺ | Loss of CO₂ from the [M-C₂H₅]⁺ fragment |

| 135 | [C₉H₁₁]⁺ | Loss of methyl group from the [C₁₀H₁₄]⁺ fragment |

Chromatographic Techniques for Reaction Mixture Analysis and Purification

Chromatographic techniques are indispensable for separating the complex mixtures that often result from chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC): HPLC is ideal for analyzing and purifying non-volatile or thermally sensitive compounds. A reverse-phase (RP) HPLC method has been specifically described for the analysis of this compound. sielc.com This method uses a C18 or similar nonpolar stationary phase with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.com By monitoring the eluent with a UV detector, one can quantify the disappearance of the starting material and the formation of products. Preparative HPLC can then be used to isolate pure samples of each product for further spectroscopic characterization (e.g., NMR). sielc.com

Gas Chromatography (GC): GC is well-suited for separating and analyzing volatile compounds. It is almost always coupled with a mass spectrometer (GC-MS). For chloroformate reaction products, especially those of lower molecular weight or those that can be derivatized to increase volatility, GC-MS provides excellent separation and definitive identification. core.ac.ukmdpi.com For example, the analysis of potential byproducts like 5-isopropyl-3-methylphenol would be straightforward using GC-MS. The retention time provides one level of identification, while the mass spectrum provides confirmation. mdpi.com

Table 5: Typical Chromatographic Methods for Analysis of Chloroformate Reactions

| Technique | Column Type | Typical Mobile/Carrier Gas | Detector | Application |

| RP-HPLC | C18 (e.g., Newcrom R1) | Acetonitrile/Water with Formic Acid | UV-Vis, MS | Monitoring reaction progress; analysis and purification of reactants and non-volatile products. sielc.com |

| GC-MS | Fused silica (B1680970) capillary (e.g., DB-5) | Helium | Mass Spectrometer | Separation and identification of volatile products and byproducts; analysis of derivatized analytes. researchgate.net |

Sustainable and Green Chemical Approaches for 5 Isopropyl 3 Methylphenyl Chloroformate Production and Application

Development of Eco-Friendly Synthesis Protocols

The core of greening the synthesis of 5-isopropyl-3-methylphenyl chloroformate lies in redesigning reaction protocols to be inherently safer and less polluting. This involves a fundamental shift away from hazardous reagents and solvents towards more benign alternatives.

Reduction of Hazardous Reagents and Byproducts

The conventional synthesis of chloroformates involves the use of phosgene (B1210022) (COCl₂), an extremely toxic and corrosive gas. kobe-u.ac.jpkobe-u.ac.jp Greener approaches focus on replacing or safely managing this hazardous reagent.

Phosgene Alternatives: Solid and liquid phosgene equivalents like triphosgene (B27547) and diphosgene are often used as they are easier and safer to handle than gaseous phosgene. nih.govsigmaaldrich.com However, these compounds are also toxic and still generate phosgene in situ. kobe-u.ac.jp While they offer operational advantages, their use requires strict safety protocols. kobe-u.ac.jpnih.gov Research shows that in some reactions, triphosgene may result in lower yields compared to gaseous phosgene, highlighting a trade-off between safety and efficiency that must be carefully managed. sigmaaldrich.comsigmaaldrich.com

In Situ Phosgene Generation: A significant advancement is the "photo-on-demand" synthesis, where phosgene is generated in situ from a safer precursor, chloroform (B151607) (CHCl₃), using ultraviolet (UV) light or visible light with a catalyst and oxygen. kobe-u.ac.jpacs.orgbohrium.com This method allows for the immediate consumption of the generated phosgene by the alcohol (thymol), preventing the accumulation of large quantities of the toxic gas and dramatically improving process safety. kobe-u.ac.jpresearchgate.net This technique can be integrated into one-pot syntheses, where the resulting this compound is directly converted to subsequent products like carbonates or carbamates without isolation, further reducing handling risks. acs.orgnih.govorganic-chemistry.org

Byproduct Mitigation: The reaction of thymol (B1683141) with a phosgene source inherently produces hydrogen chloride (HCl) as a byproduct. acs.orggoogle.com In processes using an amine base to neutralize HCl, a stoichiometric amount of amine hydrochloride salt is generated as waste, which can complicate purification and adds to the waste stream. acs.orgionike.com Flow chemistry systems using specific amines like tributylamine (B1682462) have been shown to keep these byproducts in solution, preventing reactor clogging and simplifying the process. acs.orgacs.org

| Reagent Approach | Key Hazard | Green Alternative/Strategy | Byproducts |

| Traditional | Highly toxic phosgene gas | Use of solid/liquid substitutes (Triphosgene) | Hydrogen Chloride (HCl) |

| Modern | Triphosgene (still toxic) | In situ photo-on-demand generation from chloroform | Amine hydrochloride salts |

| Emerging | Chloroform (hazardous solvent) | One-pot synthesis to avoid intermediate isolation | HCl, other photodecomposition products |

Exploration of Safer Solvents and Solvent-Free Conditions

Solvents are a major contributor to the environmental footprint of chemical manufacturing. usc.edu Traditional phosgenation reactions often use hazardous solvents like dichloromethane, chloroform, or benzene. google.comnih.gov

Green chemistry promotes the substitution of these with safer alternatives. Research into the extraction of thymol itself points to promising green solvents like ethyl lactate (B86563) and D-limonene, which are biodegradable, non-carcinogenic, and derived from renewable resources. scispace.com While direct use in chloroformate synthesis needs specific validation, they represent the target class of solvents for future green process development. Other bio-based solvents such as 2-Methyltetrahydrofuran (2-MeTHF) are also gaining traction as replacements for chlorinated solvents. sigmaaldrich.com

The photo-on-demand synthesis offers a unique case where chloroform acts as both the solvent and a key reagent, eliminating the need for additional chemicals but still relying on a hazardous substance. kobe-u.ac.jporganic-chemistry.org The ideal long-term goal is the development of solvent-free reaction conditions, potentially using mechanochemistry or other advanced technologies, though their application to this specific synthesis is still an area for future research.

| Solvent Type | Examples | Sustainability Profile |

| Traditional/Hazardous | Dichloromethane, Chloroform, Benzene | Toxic, often carcinogenic, environmentally persistent. nih.gov |

| Safer/Greener Alternatives | Ethyl Lactate, D-Limonene, 2-MeTHF | Bio-based, biodegradable, lower toxicity. scispace.comsigmaaldrich.com |

| Reagent as Solvent | Chloroform (in photo-synthesis) | Reduces solvent inventory but is still a hazardous chemical. kobe-u.ac.jp |

Principles of Atom Economy and Waste Minimization in Synthesis

Atom economy and the E-factor are critical metrics for evaluating the "greenness" of a chemical process. chembam.com Atom economy calculates the proportion of reactant atoms incorporated into the desired product, while the E-factor measures the ratio of waste generated to the product. chembam.comlibretexts.org

For the synthesis of this compound from thymol and phosgene, the atom economy is inherently less than 100% due to the formation of HCl as a byproduct.

Reaction: C₁₀H₁₄O (thymol) + COCl₂ (phosgene) → C₁₁H₁₃ClO₂ (chloroformate) + HCl

A theoretical calculation shows an atom economy of approximately 85.4%. While this is relatively high, the use of triphosgene with an amine base significantly worsens the atom economy, as the amine becomes a waste salt.

The E-factor for fine chemical and pharmaceutical production can be notoriously high, often ranging from 5 to over 100, meaning significantly more waste is produced than the product itself. chembam.comlibretexts.org Key strategies for waste minimization in this synthesis include:

Catalytic Processes: Using catalysts instead of stoichiometric reagents, such as a catalytic amount of an amine to facilitate the reaction with triphosgene, can reduce waste. igitsarang.ac.in

Recycling: Implementing procedures to recycle solvents and unreacted materials.

Inventory Management: Adopting better inventory controls to prevent the disposal of expired raw materials. lion.com

Energy Efficiency and Reaction Optimization through Process Intensification

Process intensification aims to develop smaller, more efficient, and more controllable manufacturing processes. mdpi.com This is achieved by using novel equipment and techniques that improve mass and heat transfer, leading to lower energy consumption and higher yields.

For chloroformate synthesis, several strategies apply:

Photochemistry: The in situ photo-on-demand method is a prime example of process intensification, using light energy to drive the reaction under mild conditions. kobe-u.ac.jpacs.org

Microreactors: These small-scale reactors offer a very high surface-area-to-volume ratio, enabling excellent temperature control, which is crucial for managing exothermic phosgenation reactions safely. mdpi.comnumberanalytics.com

Integration of Continuous Flow Chemistry for Enhanced Sustainability

Continuous flow chemistry is a powerful tool for process intensification and is particularly well-suited for hazardous reactions like phosgenation. researchgate.netacs.org In a flow system, reactants are continuously pumped through a network of tubes or channels where the reaction occurs.

Key advantages for producing this compound include:

Enhanced Safety: The small volume of the reactor at any given time drastically reduces the risk associated with handling toxic materials like phosgene or energetic intermediates. acs.orgacs.org

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher selectivity, better yields, and fewer byproducts. mdpi.comrsc.org

Homogeneous Reaction Conditions: One of the challenges in using triphosgene is the potential for byproduct precipitation (amine salts), which can clog batch reactors. Flow systems using specific solvents and bases (e.g., tributylamine in toluene) can maintain a homogeneous solution, ensuring smooth and uninterrupted operation. acs.orgacs.org

Scalability: Scaling up a flow process is often simpler and safer than scaling up a batch reaction, as it involves running the process for a longer duration or using multiple reactors in parallel rather than increasing the size of a single vessel. researchgate.net

Research has demonstrated the successful synthesis of various chloroformates, including (−)-menthyl chloroformate, in excellent yields (99%) with short residence times using a triphosgene/tributylamine system in a flow reactor. acs.org This highlights the viability and efficiency of the approach for analogous compounds like this compound.

Lifecycle Assessment of this compound Synthetic Routes

A comprehensive Lifecycle Assessment (LCA) provides a "cradle-to-gate" evaluation of the environmental impact of a product, considering all stages from raw material extraction to the final synthesized product. researchgate.netchemcopilot.com For this compound, a comparative LCA of different synthetic routes would analyze several key factors.

Comparative LCA Factors:

| Lifecycle Stage | Traditional Phosgenation | Triphosgene in Flow | Photo-on-Demand Synthesis |

| Raw Materials | Thymol, Carbon Monoxide (CO), Chlorine (Cl₂). High toxicity inputs. kobe-u.ac.jp | Thymol, Triphosgene (from phosgene), Amine, Solvent (e.g., Toluene). acs.org | Thymol, Chloroform, Oxygen. Chloroform is a hazardous solvent. kobe-u.ac.jp |

| Energy Consumption | Energy-intensive production of phosgene. Reaction may require cooling. google.com | Pumping energy for flow; heating/cooling as needed. Generally lower due to better heat transfer. mdpi.com | Electrical energy for UV/LED lamps. kobe-u.ac.jpbohrium.com May be lower overall if reactions are efficient at ambient temperature. |

| Waste & Emissions | Gaseous HCl byproduct. Potential for fugitive phosgene emissions. | Amine hydrochloride salt waste stream; solvent waste. acs.org | HCl byproduct. Potential chlorinated byproducts from chloroform decomposition. acs.org |

| Overall Impact | High environmental and safety impact due to toxicity of phosgene. | Reduced operational risk compared to gaseous phosgene, but high E-factor due to amine salt waste. | Significantly improved safety by avoiding storage/transport of phosgene. Impact depends heavily on energy source and chloroform handling. researchgate.net |

Future Directions in Green Chemistry Innovations for Aryl Chloroformates

The trajectory of chemical manufacturing is increasingly dictated by the principles of green and sustainable chemistry, a trend that is reshaping the synthesis of crucial intermediates like this compound. The future of aryl chloroformate production is geared towards eliminating hazardous reagents, minimizing energy consumption, and utilizing renewable resources. Innovations are focused on developing intrinsically safer, more efficient, and environmentally benign synthetic pathways from feedstock to final product.

A primary driver of innovation is the move away from phosgene, a highly toxic and reactive C1 building block traditionally used in the synthesis of chloroformates. kobe-u.ac.jp While methods using phosgene oligomers like triphosgene (BTC) and diphosgene (TCF) were developed as safer alternatives, they still pose significant toxicity risks and require stringent handling protocols. kobe-u.ac.jp Consequently, the development of phosgene-free routes is a major frontier in green chemistry.

One of the most promising future directions is the photo-on-demand synthesis of chloroformates. Research has demonstrated a novel method for the in-situ synthesis of chloroformates from a chloroform solution containing a primary alkyl alcohol, activated by light. acs.orgnih.gov This approach not only avoids the direct use of phosgene but also allows for the one-pot synthesis of subsequent products like carbonates and carbamates, significantly improving process efficiency and atom economy. nih.gov

Further innovations are anticipated in the following areas:

Advanced Catalysis: The future lies in designing highly selective and recyclable catalysts. This includes the development of biomimetic catalysts, which are inspired by the structure and function of natural enzymes and can offer high specificity and stability. laxai.com For related chlorination processes, photocatalytic methods using earth-abundant and low-cost catalysts like iron and sulfur, activated by simple blue light, are being developed. rice.edusciencedaily.com This could eliminate the need for harsh chlorinating agents in the synthesis of precursors.

Alternative Energy Sources: To reduce the carbon footprint of chemical production, novel energy sources are being integrated into synthetic processes. ijnc.ir Microwave-assisted synthesis, for example, allows for rapid and uniform heating, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov Similarly, ultrasound-assisted synthesis is another energy-efficient technique being explored.

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow reactors represents a significant leap in safety and efficiency. Flow chemistry allows for better control over reaction parameters, improved heat transfer, and the safe handling of hazardous intermediates in small, contained volumes. ijnc.ir This is particularly advantageous for reactions involving potentially unstable compounds, enhancing scalability and reproducibility while minimizing risks. ijnc.ir

Renewable Feedstocks and Biocatalysis: A long-term goal is the transition from fossil fuel-based feedstocks to renewable resources, such as biomass or agricultural waste. laxai.com The use of biopesticides and natural compounds as models for new herbicides and pesticides is a growing trend. nih.govmdpi.com This involves exploring natural phytotoxins as scaffolds for nature-derived chemical products. nih.gov Biocatalysis, using enzymes to perform specific chemical transformations, aligns perfectly with green chemistry principles by operating under mild conditions and offering high selectivity, thereby reducing waste. mdpi.com

Computational and Machine Learning Approaches: The design and optimization of green synthetic routes are being accelerated by computational tools. Machine learning algorithms can screen for potential insecticidal or herbicidal properties, guiding the synthesis of more effective and environmentally benign final products. researchgate.net These computational methods can also help in identifying new catalysts and predicting the toxicity of novel compounds, making the development process more efficient and targeted. nih.gov

The convergence of these innovations promises a future where aryl chloroformates like this compound can be produced through processes that are not only economically viable but also fundamentally sustainable and safe.

Interactive Data Table: Future Green Chemistry Innovations for Aryl Chloroformate Production

| Innovation Area | Green Chemistry Principle(s) Addressed | Potential Advantages for Aryl Chloroformate Synthesis |

| Phosgene-Free Synthesis | Prevent Waste; Safer Chemistry | Eliminates the use of highly toxic phosgene kobe-u.ac.jp; In-situ generation reduces storage and transport hazards acs.org. |

| Advanced Photocatalysis | Catalysis; Safer Chemistry | Uses low-cost, sustainable catalysts (e.g., iron) rice.edu; Operates at room temperature with mild light sources sciencedaily.com. |

| Microwave/Ultrasound | Design for Energy Efficiency | Reduces reaction times significantly researchgate.net; Lowers overall energy consumption compared to conventional heating ijnc.ir. |

| Continuous Flow Chemistry | Inherently Safer Chemistry | Enhances safety by using small reactor volumes; Improves process control, scalability, and consistency ijnc.ir. |

| Biocatalysis | Use of Renewable Feedstocks; Catalysis | Utilizes enzymes for high selectivity; Operates under mild conditions (temperature, pressure) mdpi.com. |

| Computational Screening | Prevention; Design for Degradation | Accelerates discovery of greener routes and safer molecules; Reduces experimental waste and resource use nih.govresearchgate.net. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Isopropyl-3-methylphenyl chloroformate, and what stoichiometric considerations are critical?

- Methodology: Chloroformates are typically synthesized via phosgenation of the corresponding alcohol. For aryl chloroformates, react 5-isopropyl-3-methylphenol with phosgene (or safer alternatives like triphosgene) in anhydrous conditions. Use equimolar ratios to minimize side reactions (e.g., di- or triphosgene adducts). Monitor temperature (<5°C) to control exothermic reactions .

- Key Data:

| Parameter | Value (Analogous Compounds) | Source |

|---|---|---|

| Reaction Temp. | 0–5°C (methyl chloroformate) | |

| Solvent | Dry dichloromethane or toluene |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology:

- Store under inert gas (N₂) in sealed containers at 0–6°C to prevent hydrolysis .

- Use PPE (gloves, goggles, respirators) due to skin corrosion (Category 1B) and inhalation toxicity (Category 2) risks .

- Avoid contact with water, alcohols, or amines, which trigger rapid decomposition to HCl and CO₂ .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodology:

- GC-MS: Derivatize hydrolyzed phenolic byproducts (e.g., 5-isopropyl-3-methylphenol) using ethyl chloroformate for volatility enhancement .

- LC-MS/MS: Monitor intact chloroformate via collision-induced dissociation (CID) fragments (e.g., m/z corresponding to aryl fragments) .

- Example Derivatization:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Ethyl chloroformate (pH 9) | Carbamate formation |

| 2 | n-Propanol | Esterification of residual hydroxyl groups |

Advanced Research Questions

Q. How can researchers design toxicity studies to account for species-specific responses to chloroformate exposure?

- Methodology:

- Use tiered LC50 testing in rodents (e.g., Sprague-Dawley rats) with 4-hour exposure windows. Monitor clinical signs (e.g., respiratory distress, weight loss) and histopathology .

- Adjust for interspecies variability using allometric scaling or interspecies correlation models (e.g., Ten Berge equation: ) .

- Data Conflict Example:

| Compound | LC50 (Male Rats) | LC50 (Female Rats) | Source |

|---|---|---|---|

| Methyl Chloroformate | 88 ppm | 103 ppm | |

| Benzyl Chloroformate | 13 ppm (males) | 18 ppm (females) |

Q. How to resolve contradictions in reported LC50 values for chloroformates across studies?

- Methodology:

- Audit experimental variables: exposure chamber design (static vs. dynamic), analytical calibration, and post-exposure observation periods .

- Validate conflicting data via probit analysis or benchmark dose (BMD) modeling .

Q. What strategies optimize regioselective esterification using this compound in sterically hindered environments?

- Methodology:

- Use bulky bases (e.g., DMAP) to activate nucleophiles (e.g., alcohols) and reduce steric interference at the carbonyl center .

- Solvent polarity tuning (e.g., THF for polar substrates, hexane for nonpolar) enhances reaction efficiency .

- Example: Methyl chloroformate achieved 95% regioselectivity in 3-acylpyridine derivatization via solvent/base optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.